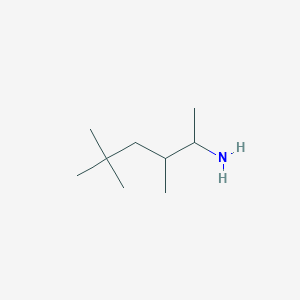

3,5,5-Trimethylhexan-2-amine

Description

Significance of Branched Alkyl Chains in Amine Chemistry

The structure of the alkyl group, particularly the presence and nature of branching, significantly influences the physicochemical properties of amines. libretexts.orgmsu.edu Branching in the alkyl chain can impact several key characteristics:

Boiling Point: Increased branching generally leads to a reduction in the boiling point of amines. msu.edu This is attributed to the decrease in surface area, which lessens the effectiveness of intermolecular van der Waals forces.

Solubility: Branched alkyl chains can enhance the solubility of compounds in both aqueous and organic solvents. chemscene.com This is due to the increased surface area and interaction with the solvent molecules. While amines can form hydrogen bonds with water, their solubility tends to decrease as the number of carbon atoms increases. libretexts.org

Reactivity: The steric hindrance caused by branched alkyl groups can affect the reactivity of the amine. smolecule.com The bulky groups may shield the nitrogen's lone pair of electrons, influencing its nucleophilicity and basicity. solubilityofthings.com This steric effect can modulate how the amine interacts with other molecules and participates in chemical reactions. smolecule.com

Structural Characteristics of 3,5,5-Trimethylhexan-2-amine

This compound is a secondary amine with the molecular formula C9H21N. nih.gov Its structure features a hexane (B92381) backbone with three methyl groups attached at positions 3, 5, and 5, and an amino group at the second carbon atom. The nitrogen atom in this secondary amine is bonded to a hydrogen atom and two carbon atoms. The presence of chiral centers at positions 2 and 3 indicates that this compound can exist as multiple stereoisomers.

Below is a table summarizing some of the key computed physicochemical properties of a stereoisomer of this compound.

| Property | Value |

| Molecular Weight | 143.27 g/mol nih.gov |

| IUPAC Name | (3S)-N,3,5-trimethylhexan-2-amine nih.gov |

| Molecular Formula | C9H21N nih.gov |

| InChI | InChI=1S/C9H21N/c1-7(2)6-8(3)9(4)10-5/h7-10H,6H2,1-5H3/t8-,9?/m0/s1 nih.gov |

| InChIKey | MQLNLDUMTJCCSQ-IENPIDJESA-N nih.gov |

| Canonical SMILES | CC@@HC(C)NC nih.gov |

Note: The data presented is for a specific stereoisomer, (3S)-N,3,5-trimethylhexan-2-amine, as detailed in the PubChem database.

Position of this compound within the Landscape of Amines in Academic Research

The academic interest in this compound appears to be limited, with specific research on this compound being scarce. However, its structural motifs are found in related compounds that have been investigated. For instance, the precursor alcohol, 3,5,5-trimethylhexan-1-ol, has been studied for its use as a fragrance ingredient. wikipedia.orggoogle.com The synthesis of related trimethylhexane derivatives has also been a subject of research, often involving precursors like 3,5,5-trimethylhexan-1-al. google.com

The study of branched amines is relevant in various fields, including medicinal chemistry and materials science, where their unique structural features can be exploited. For example, the biodegradation of petroleum hydrocarbons has been shown to involve intermediate compounds with branched structures, such as 2,2,5-trimethyl hexan. scholarsresearchlibrary.com While direct research on this compound is not prominent, its chemical properties can be inferred from the broader knowledge of branched aliphatic amines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylhexan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(8(2)10)6-9(3,4)5/h7-8H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGUDSYIOAZGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 3,5,5 Trimethylhexan 2 Amine

Enantiomeric Purity and Chiral Resolution Techniques

The presence of a chiral center at the second carbon atom (C2) of 3,5,5-trimethylhexan-2-amine gives rise to a pair of enantiomers. The determination and control of enantiomeric purity are paramount for many applications. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, can be achieved through various techniques.

For aliphatic amines like this compound, common resolution strategies include diastereomeric crystallization and chromatography on a chiral stationary phase (CSP). researchgate.net Diastereomeric crystallization involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. researchgate.net These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated with a base to liberate the enantiomerically pure amine.

Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), offers a powerful and versatile method for the direct separation of enantiomers. phenomenex.comyakhak.org For GC analysis of amines, derivatization is often necessary to improve volatility and peak shape. nih.govjfda-online.com The amine can be reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form a more volatile derivative that can then be separated on a chiral stationary phase. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have shown broad applicability for the resolution of a wide range of chiral compounds, including derivatized amines. yakhak.orgnih.gov

The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. yakhak.org The table below illustrates some common types of chiral stationary phases used for the resolution of amines and their general applicability.

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Typical Applications for Amines |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for derivatized amines. yakhak.orgnih.gov |

| Pirkle-type (brush-type) | π-acidic or π-basic aromatic groups | Separation of derivatized amines. acs.org |

| Crown Ether-based | Chiral crown ethers | Separation of primary amines. registech.com |

| Ligand Exchange | Proline or other amino acid derivatives | Separation of α-amino acids and some amines. nih.gov |

The enantiomeric excess (ee) of a resolved sample, a measure of its purity, is typically determined using chiral chromatography. By comparing the peak areas of the two enantiomers, the percentage of each in the mixture can be accurately quantified.

Conformational Analysis of the Branched Amine Structure

The flexible nature of the acyclic carbon chain in this compound allows for a multitude of conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. The steric bulk of the substituents plays a crucial role in determining the preferred conformations. maricopa.edu

For the C2-C3 bond, rotation will lead to various staggered and eclipsed conformations. The most stable staggered conformer will likely be the one where the large 3,5,5-trimethylbutyl group and the methyl group on C2 are anti to each other (dihedral angle of 180°). Gauche interactions, where these groups are at a 60° dihedral angle, will be higher in energy due to steric strain. maricopa.edu

Similarly, rotation around the C3-C4 bond will be influenced by the relative positions of the methyl group on C3 and the bulky tert-butyl group. The conformer that minimizes steric interactions between these groups will be the most populated. The principles of conformational analysis for substituted alkanes, such as the preference for larger groups to be in anti positions, are directly applicable here. libretexts.org

The relative energies of different staggered conformations can be estimated based on the energy costs of gauche interactions. The table below provides hypothetical relative energy values for key staggered conformations around the C2-C3 bond of this compound, illustrating the energetic penalties of steric interactions.

| Conformation (around C2-C3 bond) | Dihedral Angle (Methyl-C2 vs. Isopropyl-like group on C3) | Key Steric Interactions | Hypothetical Relative Energy (kcal/mol) |

| Anti | 180° | Minimized steric strain | 0 (most stable) |

| Gauche 1 | 60° | Gauche interaction between methyl and isopropyl-like group | 0.9 |

| Gauche 2 | 300° (-60°) | Gauche interaction between methyl and isopropyl-like group | 0.9 |

Note: These values are illustrative and based on typical gauche interaction energies for alkyl groups.

Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral amine refers to its ability to resist racemization, the process by which an enantiomerically pure sample converts into a racemic mixture. For most simple, acyclic chiral amines, rapid pyramidal inversion (or nitrogen inversion) at the nitrogen center leads to a rapid interconversion of enantiomers, making their resolution difficult or impossible at room temperature. libretexts.orglibretexts.orglibretexts.org This inversion proceeds through a planar, sp²-hybridized transition state. libretexts.orglibretexts.org The energy barrier for this inversion in typical aliphatic amines is low, allowing for fast interconversion. libretexts.org

However, in this compound, the chirality resides at a carbon atom (C2), not at the nitrogen atom. Therefore, pyramidal inversion of the amino group does not lead to racemization of the C2 stereocenter. Racemization of this compound would require the breaking and reforming of a bond at the chiral carbon.

Potential racemization pathways for carbon-centered chirality in amines generally involve the formation of a planar intermediate, such as a carbanion or a radical, at the chiral center. mdpi.comresearchgate.net

Base-Catalyzed Racemization: In the presence of a strong base, a proton could be abstracted from the C2 carbon, forming a carbanion. If this carbanion adopts a planar geometry, subsequent reprotonation can occur from either face, leading to a racemic mixture. However, the acidity of a C-H bond on a simple alkyl chain is extremely low, making this pathway unlikely under normal conditions.

Radical-Mediated Racemization: Homolytic cleavage of the C2-H bond could form a radical intermediate. Carbon radicals are typically planar or rapidly inverting, so subsequent hydrogen atom abstraction would lead to racemization. This pathway might be induced by high temperatures or the presence of radical initiators. acs.org

Reversible Dehydrogenation/Hydrogenation: A metal catalyst could potentially facilitate a reversible dehydrogenation to form an imine, followed by hydrogenation. If the hydrogenation is not stereospecific, this could lead to racemization. researchgate.net

The stereochemical stability of this compound under typical conditions is expected to be high due to the high energy barrier associated with breaking a C-H or C-C bond at the chiral carbon. The table below outlines the potential racemization mechanisms and the conditions under which they might become relevant.

| Racemization Mechanism | Intermediate | Conditions Required | Likelihood under Standard Conditions |

| Base-Catalyzed | Carbanion | Very strong base | Very Low |

| Radical-Mediated | Carbon Radical | High temperature, UV light, radical initiators | Low |

| Catalytic Dehydrogenation/Hydrogenation | Imine | Transition metal catalyst, H₂ atmosphere | Low (requires specific catalytic system) |

Chemical Reactivity and Mechanistic Studies of 3,5,5 Trimethylhexan 2 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The nitrogen atom in 3,5,5-trimethylhexan-2-amine possesses a lone pair of electrons, making it a nucleophile capable of attacking electron-deficient centers. However, its reactivity is significantly modulated by the steric bulk of the surrounding alkyl groups.

Primary amines readily undergo acylation with acyl halides or anhydrides to form amides, and sulfonylation with sulfonyl halides to yield sulfonamides. For this compound, these reactions proceed via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl or sulfonyl center, leading to a tetrahedral intermediate which then eliminates a leaving group (e.g., a halide ion) to form the final product.

While thermodynamically favorable, the rates of these reactions are expected to be slow due to the steric hindrance around the nitrogen atom. youtube.com Sterically demanding amines are known to require more forcing conditions, such as higher temperatures or the use of highly reactive acylating agents, to achieve complete conversion in a reasonable timeframe. youtube.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant Class | Example Reactant | Product Class | General Structure of Product |

| Acyl Chloride | Acetyl chloride | N-alkyl acetamide | N-(3,5,5-trimethylhexan-2-yl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-alkyl sulfonamide | N-(3,5,5-trimethylhexan-2-yl)benzenesulfonamide |

Alkylation of this compound with alkyl halides can produce secondary and tertiary amines through a nucleophilic substitution (Sₙ2) mechanism. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt.

The steric bulk of the trimethylhexane group presents a significant barrier to alkylation. sci-hub.ru The approach of the alkyl halide to the nitrogen lone pair is impeded, which raises the activation energy of the Sₙ2 transition state. Consequently, reaction rates are substantially lower compared to less hindered primary amines like n-hexylamine. sci-hub.ru Achieving exhaustive alkylation to form the quaternary ammonium salt is particularly challenging and may require highly reactive alkylating agents (e.g., methyl triflate) and elevated temperatures.

This compound reacts with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. learncbse.innih.gov The reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.

Table 2: Products of Condensation with Carbonyls

| Carbonyl Reactant | Product Formed |

| Acetone | N-(3,5,5-trimethylhexan-2-yl)propan-2-imine |

| Benzaldehyde | (E)-N-benzylidene-3,5,5-trimethylhexan-2-amine |

Influence of Steric Hindrance from the Trimethylhexane Backbone on Reaction Kinetics and Selectivity

The defining feature of this compound's reactivity profile is the steric hindrance imparted by its branched alkyl chain. The methyl group on the carbon adjacent to the amine (C3) and the bulky tert-butyl group at the C5 position effectively shield the nitrogen atom, sterically protecting it from attack by electrophiles.

This steric crowding has a profound impact on reaction kinetics, generally leading to a decrease in reaction rates for processes where the amine acts as a nucleophile. learncbse.inbyjus.com The reactivity of nucleophiles often decreases with an increase in steric hindrance due to the size and number of alkyl groups. learncbse.in This effect is particularly pronounced in bimolecular reactions with constrained transition states, such as Sₙ2 alkylations.

In terms of selectivity, if an electrophile has multiple reaction sites with varying degrees of steric accessibility, this compound would preferentially react at the least hindered site. This principle allows sterically demanding amines to be used as selective reagents in complex organic syntheses.

Table 3: Relative Expected Reactivity Comparison

| Reaction Type | n-Hexylamine (Less Hindered) | This compound (More Hindered) | Kinetic Rationale |

| Acylation | Fast | Slow | Steric hindrance raises the energy of the tetrahedral intermediate. |

| Sₙ2 Alkylation | Fast | Very Slow | Steric bulk impedes the backside attack required for the Sₙ2 mechanism. byjus.com |

| Schiff Base Formation | Fast | Moderate | The reaction is reversible and can be driven to completion, although the initial attack is slower. learncbse.in |

Protonation Equilibria and Basicity in Various Solvents

Like other aliphatic amines, this compound is a weak base. Its basicity arises from the ability of the nitrogen's lone pair to accept a proton. The basicity of an amine in solution is influenced by a combination of electronic effects (induction) and solvation effects.

The alkyl groups on the trimethylhexane backbone are electron-donating, which increases the electron density on the nitrogen atom and enhances its intrinsic basicity. However, the steric bulk of these groups hinders the solvation of the corresponding conjugate acid (the ammonium cation). In protic solvents like water, where stabilization through hydrogen bonding is crucial, this poor solvation destabilizes the conjugate acid, thereby decreasing the basicity of the amine relative to less hindered amines. In aprotic solvents, where solvation effects are less specific, the inductive effect may play a more dominant role.

The equilibrium constant for the protonation reaction is represented by the pKa of its conjugate acid (R-NH₃⁺), which is expected to be in the typical range of 10-11 for aliphatic amines.

Table 4: Conceptual Influence of Solvent on Basicity

| Solvent Type | Dominant Effect | Expected Relative Basicity | Rationale |

| Protic (e.g., Water) | Solvation of Cation | Lower | Poor solvation of the bulky ammonium cation destabilizes the conjugate acid. |

| Aprotic (e.g., THF) | Inductive Effect | Higher | The electron-donating alkyl groups increase electron density on the nitrogen, enhancing intrinsic basicity. |

Oxidative Transformations of the Amine Functionality

The primary amine group in this compound can undergo oxidation by various oxidizing agents. The products of such reactions can vary depending on the reagent used and the reaction conditions. Potential oxidation products include hydroxylamines, nitroso compounds, oximes, and, with stronger oxidizing agents, nitro compounds.

The steric hindrance that influences its nucleophilic reactions also plays a role in its oxidative transformations. The bulky alkyl framework may offer a degree of kinetic protection against certain oxidants, potentially requiring more aggressive conditions to achieve transformation compared to simpler primary amines. The specific pathways and product distributions for the oxidation of this compound have not been extensively detailed in the literature, but the reactions would follow the general mechanistic principles established for the oxidation of sterically hindered primary amines.

Applications of 3,5,5 Trimethylhexan 2 Amine in Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The incorporation of chiral amines as building blocks is a fundamental strategy in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. Chiral amines can serve as crucial fragments that introduce stereocenters, which are pivotal for biological activity. In principle, the stereogenic center at the C2 position of 3,5,5-trimethylhexan-2-amine, coupled with its bulky 3,5,5-trimethylhexyl backbone, could make it a candidate for introducing chirality and steric hindrance in a target molecule. However, there is a lack of specific examples in published literature where this compound has been utilized for this purpose. The synthesis of other complex chiral amines often employs well-established chiral pool starting materials or highly developed asymmetric catalytic methods.

Role as a Ligand in Transition Metal Catalysis

Chiral amines are frequently employed as ligands for transition metals to create catalysts for a wide array of asymmetric transformations. The coordination of a chiral ligand to a metal center can create a chiral environment that influences the stereochemical outcome of a reaction.

Asymmetric Catalysis with Metal-Amine Complexes

Sterically demanding chiral amines can be particularly effective in creating highly selective catalysts. The bulky substituent of this compound could, in theory, form a well-defined chiral pocket around a metal center, thereby directing the approach of substrates and leading to high enantioselectivity. Despite this potential, there are no specific reports of this compound being used as a ligand in asymmetric catalysis. Research in this area tends to focus on more readily available or synthetically accessible chiral amines with proven efficacy.

Regioselective Catalytic Applications

The steric bulk of a ligand can also play a critical role in controlling the regioselectivity of a reaction, directing the reaction to a less sterically hindered site on a substrate. While the bulky nature of this compound suggests potential applications in regioselective catalysis, the scientific literature does not currently contain studies demonstrating its use in this context.

Utilization as an Organocatalyst in Stereoselective Transformations

In recent decades, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in organic synthesis. Chiral primary amines are a prominent class of organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. These catalysts have been successfully applied in a variety of stereoselective transformations, including aldol reactions, Michael additions, and Mannich reactions.

Theoretically, this compound could function as a chiral organocatalyst. Its primary amine functionality is capable of forming the necessary intermediates, and its chiral backbone could induce asymmetry. However, a review of the literature indicates that this specific amine has not been explored for its potential as an organocatalyst. The field is dominated by a number of well-established and highly effective primary amine catalysts derived from amino acids or cinchona alkaloids.

Precursor for Advanced Amine Derivatives

Primary amines are valuable starting materials for the synthesis of more complex secondary and tertiary amines through N-alkylation or other derivatization reactions.

Secondary and Tertiary Amine Synthesis (e.g., N,3,4-Trimethylhexan-2-amine analogs)

As a primary amine, this compound could serve as a precursor for the synthesis of a range of N-substituted derivatives, including analogs of N,3,4-trimethylhexan-2-amine. Such derivatives could have applications in materials science or as intermediates in the synthesis of biologically active compounds. Nevertheless, there is a lack of published synthetic routes or studies that utilize this compound as a starting material for these types of advanced amine derivatives.

Amide and Urethane Formation

The formation of amides and urethanes from this compound involves the reaction of its primary amino group with various electrophilic partners. The significant steric hindrance around the nitrogen atom, due to the bulky 3,5,5-trimethylhexyl group, plays a crucial role in the reaction kinetics and conditions required for these transformations.

Amide Formation:

Amides are typically synthesized by the reaction of a primary amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The reaction with an acyl chloride, for instance, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-substituted amide. A base, often a tertiary amine like triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct.

Similarly, the reaction with an acid anhydride yields an amide and a carboxylate salt. The reaction mechanism is analogous to that with acyl chlorides, involving nucleophilic attack at a carbonyl carbon followed by the departure of a carboxylate leaving group.

Urethane (Carbamate) Formation:

Urethanes, also known as carbamates, are commonly synthesized through the reaction of an amine with a chloroformate or an isocyanate. When this compound reacts with an alkyl or aryl chloroformate, the nitrogen atom attacks the carbonyl carbon of the chloroformate, leading to the displacement of a chloride ion and the formation of a carbamate ester.

Alternatively, the reaction of this compound with an isocyanate provides a direct route to N,N'-disubstituted ureas, which are a key component in the synthesis of polyurethanes. The nucleophilic nitrogen of the amine adds across the C=N double bond of the isocyanate to form the urea linkage.

Table 1: Illustrative Amide Formation Reactions with Sterically Hindered Primary Amines

| Amine Reactant | Acylating Agent | Solvent | Base | Product |

| tert-Butylamine | Acetyl Chloride | Dichloromethane | Triethylamine | N-tert-Butylacetamide |

| 1-Adamantylamine | Benzoyl Chloride | Tetrahydrofuran | Pyridine | N-(1-Adamantyl)benzamide |

| 2-Amino-2-methylpropane | Acetic Anhydride | Diethyl ether | - | N-(tert-Butyl)acetamide |

Table 2: Illustrative Urethane (Carbamate) and Urea Formation Reactions with Sterically Hindered Primary Amines

| Amine Reactant | Electrophilic Reagent | Solvent | Product |

| tert-Butylamine | Ethyl Chloroformate | Toluene | Ethyl tert-butylcarbamate |

| 1-Adamantylamine | Phenyl Isocyanate | Acetonitrile | 1-(1-Adamantyl)-3-phenylurea |

| 2-Amino-2-methylpropane | Methyl Chloroformate | Chloroform | Methyl tert-butylcarbamate |

Integration of 3,5,5 Trimethylhexan 2 Amine in Materials Science Research

Polymer Chemistry Applications

In polymer chemistry, the incorporation of specific monomeric units is a key strategy for tailoring the final properties of a material. The branched structure of 3,5,5-trimethylhexan-2-amine offers a valuable tool for creating polymers with unique characteristics.

While the amine itself is not directly polymerized in a chain-growth fashion, it serves as a crucial precursor for the synthesis of functional monomers. Through reaction with compounds like methacryloyl chloride or via transesterification, the primary amine can be converted into its corresponding methacrylate (B99206) derivative, 3,5,5-trimethylhexyl methacrylate. This monomer can then undergo free-radical polymerization to produce polymethacrylates with bulky, branched side chains. researchgate.net

Research has highlighted the utility of such polymers. For instance, polymeric 3,5,5-trimethylhexyl methacrylate has been identified as a valuable additive for conventional lubricating oils. google.com Its incorporation into base oils leads to a desirable increase in both viscosity and viscosity index, enhancing the lubricant's performance across a range of temperatures. google.com This effect is demonstrated by the data in the table below, which shows the significant improvement in viscosity characteristics of commercial lubricating oils after the addition of the polymer. google.com

Table 1: Effect of Polymeric 3,5,5-trimethylhexyl Methacrylate on Lubricating Oil Viscosity

| Oil Type | Polymer Concentration (%) | Viscosity at 100°F (SUS) | Viscosity at 210°F (SUS) | Viscosity Index |

|---|---|---|---|---|

| Paraffin Base Oil (S.A.E. 20) | 0 | 314 | 53.3 | 99 |

| Paraffin Base Oil (S.A.E. 20) | 2 | 771 | 118.7 | 138 |

| Naphthenic Base Oil (S.A.E. 10W) | 0 | 111 | 38.5 | 8.6 |

| Naphthenic Base Oil (S.A.E. 10W) | 2 | 470 | 85.0 | 113 |

Data sourced from U.S. Patent 2,499,848 A google.com

Furthermore, monomers like 3,5,5-trimethylhexyl methacrylate are utilized in the synthesis of high molecular weight, oil-soluble copolymers intended for applications such as drag reduction and corrosion inhibition in oil-in-water emulsions. googleapis.com The hydrophobic nature of the bulky trimethylhexyl group plays a key role in the performance of these specialty polymers. googleapis.com

The primary amine group of this compound allows it to function as a highly effective curing agent, or hardener, for epoxy resins. wiley-vch.dethreebond.co.jp In this role, the amine's active hydrogens react with the epoxide rings of the resin in a polyaddition reaction, forming a rigid, three-dimensional thermoset network. acs.orgresearchgate.net The structure of the amine curing agent is a critical determinant of the final properties of the cured epoxy.

The branched aliphatic structure of this compound distinguishes it from simple linear amines. Comparative studies between linear and branched amine curing agents have shown that the molecular topology significantly affects curing kinetics and the thermomechanical properties of the resulting epoxy network. cnrs.fr Branched amines can lead to a higher crosslink density, which often translates to a higher glass transition temperature (Tg) and improved thermal resistance. cnrs.fr For example, a comparative study using diglycidyl ether of bisphenol A (DGEBA) cured with a linear diamine versus a branched polyamine revealed that the branched curing agent produced a material with a higher Tg and superior thermal stability, as indicated by a higher char yield in thermogravimetric analysis (TGA). cnrs.fr

Table 2: Comparative Properties of Epoxy Resins Cured with Linear vs. Branched Amines

| Property | DGEBA Cured with Linear Diamine (PDA) | DGEBA Cured with Branched Polyamine (TAPA) |

|---|---|---|

| Glass Transition Temp. (Tg∞) | ~114 °C | ~125 °C |

| β-Relaxation Temp. | -63 °C | -48 °C |

| Crosslink Density (νe) | 2.12 x 10⁻³ mol/cm³ | 2.82 x 10⁻³ mol/cm³ |

| Char Yield at 700 °C (TGA) | 12.1% | 15.5% |

Data adapted from a comparative study on linear vs. branched amine curing agents. cnrs.fr

The steric hindrance provided by the three methyl groups on the hexane (B92381) chain can influence the reactivity of the amine and the final network architecture. cnrs.fr This allows for fine-tuning of properties such as mechanical strength, chemical resistance, and durability in the final thermoset product. researchgate.net

The synthesis of polymers with complex, non-linear architectures is a major focus of modern polymer science. The use of monomers with specific structural features, such as the branched nature of this compound, is a key strategy for achieving this control. fiveable.me Incorporating bulky side groups can disrupt the close packing of polymer chains, which can enhance solubility and modify rheological properties. ethernet.edu.etnumberanalytics.com

Surface Modification and Coating Technologies

Protective coatings based on epoxy resins are widely used in industrial applications for their durability and adhesion. wiley-vch.de The performance of these coatings is directly linked to the properties of the cured epoxy network, which are dictated by the choice of curing agent. acs.org The use of a branched aliphatic amine like this compound as a curing agent can yield coatings with specific advantages.

The higher crosslink density and Tg associated with branched amine hardeners can translate into coatings with enhanced thermal durability, hardness, and chemical resistance. researchgate.netcnrs.fr The relationship between the amine-to-epoxy ratio, the network structure, and the final properties allows for precise control over the coating's performance characteristics. acs.org Furthermore, related branched amines are used to create amino-functional polysiloxanes, which are employed in coating formulations to improve properties like gloss retention. acs.org The unique structure of this compound makes it a strong candidate for developing advanced coatings for demanding environments.

Advanced Composite Materials Development

Epoxy resins are fundamental matrix materials for advanced composites, which are used in aerospace, automotive, and other high-performance sectors. wiley-vch.de The role of the epoxy matrix is to bind the reinforcing fibers (such as glass or carbon fiber) together, transfer loads between them, and protect them from environmental damage. wiley-vch.de The properties of the matrix are therefore paramount to the performance of the composite as a whole.

Advanced Analytical Methodologies for Characterization of 3,5,5 Trimethylhexan 2 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular architecture of 3,5,5-trimethylhexan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Amine Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and identifying the protons associated with the amine group in this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their connectivity and spatial relationships. The protons on the carbon atoms of the main chain and the methyl branches will exhibit distinct signals. The protons of the amine group (NH₂) will also produce a characteristic signal, the position of which can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in the this compound molecule will produce a distinct signal, allowing for the confirmation of the branched structure, including the quaternary carbon at position 5. researchgate.net The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. researchgate.net For instance, carbons bonded to the nitrogen atom of the amine group will have a characteristic chemical shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. openmedicinalchemistryjournal.com For this compound, the IR spectrum will display characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-H bonds of the alkyl groups. spectroscopyonline.com

The N-H stretching vibrations of a primary amine typically appear as a doublet in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The presence of two peaks in this region is a key indicator of the -NH₂ group. Additionally, N-H bending vibrations can be observed at lower frequencies. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be prominent in the 2850-3000 cm⁻¹ region. openmedicinalchemistryjournal.com The unique pattern of these absorption bands serves as a molecular fingerprint for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. uco.es When this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) confirms the compound's molecular weight of 143.27 g/mol . nih.gov

Furthermore, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. A common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. libretexts.org This alpha-cleavage results in the formation of a stable, nitrogen-containing cation. Analyzing the m/z values of these fragment ions allows for the reconstruction of the molecule's structure and confirms the position of the amine group and the branching of the alkyl chain.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for resolving its different isomers.

Gas Chromatography (GC) with Mass Spectrometry Detection

Gas Chromatography (GC) is a powerful separation technique for volatile compounds like this compound. google.com When coupled with a mass spectrometer (GC-MS), it provides a comprehensive analysis of both the purity and the identity of the components in a sample. amazonaws.com In a GC-MS analysis, the sample is vaporized and passed through a capillary column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. spectroscopyonline.com

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. amazonaws.com This technique is highly effective for detecting and quantifying impurities and for analyzing isomeric mixtures. oup.com The use of comprehensive two-dimensional gas chromatography (GC×GC) can further enhance the resolution of complex isomeric mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers. justia.com This separation is typically achieved using a chiral stationary phase (CSP) within the HPLC column. acs.org

The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. justia.comgoogle.com This allows for the quantification of the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantiomeric resolution. acs.org

Table of Analytical Techniques and Findings for this compound

| Analytical Technique | Information Obtained | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of carbon backbone and analysis of the amine group. | Confirms the connectivity of the carbon atoms and the presence and location of the amine group through characteristic chemical shifts and coupling patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic N-H stretching vibrations for a primary amine and C-H stretching for the alkyl groups. |

| Mass Spectrometry (MS) | Determination of molecular mass and fragmentation patterns. | Confirms the molecular weight and provides structural information through characteristic fragmentation, such as alpha-cleavage. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and isomeric analysis. | Separates the compound from impurities and isomers based on volatility, with MS providing identification. |

| High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation. | Resolves the enantiomers of the chiral compound using a chiral stationary phase, allowing for the determination of enantiomeric purity. |

Advanced X-ray Scattering Techniques for Polymeric Derivatives

Advanced X-ray scattering techniques are powerful, non-destructive methods for elucidating the nanoscale structure and morphology of polymeric materials. These methodologies provide critical insights into the arrangement, size, and shape of polymer chains and crystalline domains, which are essential for understanding the macroscopic properties of polymeric derivatives of compounds like this compound. Techniques such as Small-Angle X-ray Scattering (SAXS), Wide-Angle X-ray Scattering (WAXS), and Grazing-Incidence X-ray Scattering (GIXS) are particularly valuable for characterizing these complex systems.

SAXS probes structural features on the length scale of approximately 1 to 100 nanometers, making it ideal for analyzing the size, shape, and distribution of nanoparticles, microdomains, and other large-scale structures within a polymer matrix. scispace.com WAXS, on the other hand, provides information about the atomic-level structure, such as crystallinity and the arrangement of polymer chains in crystalline lattices. mdpi.com GIXS, which includes Grazing-Incidence Small-Angle Scattering (GISAXS) and Grazing-Incidence Wide-Angle Scattering (GIWAXS), is a surface-sensitive technique used to investigate the nanostructure of thin polymer films and surfaces. scispace.comresearchgate.netkisti.re.kr

A notable application of these techniques is in the study of hydrophobically modified polyacrylamides (HAPAM), where monomers containing bulky hydrophobic groups, such as 3,5,5-trimethylhexane methacrylate (B99206), are incorporated into the polymer backbone. researchgate.net A study on the solution properties of poly(acrylamide-co-3,5,5-trimethylhexane methacrylate) and its hydrolyzed derivative utilized SAXS to explore the polymer's chain conformation and its behavior in different ionic environments. researchgate.net

The research highlighted the polyelectrolyte character of the hydrolyzed copolymer. researchgate.net SAXS was employed to estimate the chain conformation in a semi-dilute regime and to assess the impact of ionic strength and salt type on the polymer's structure. researchgate.net Such analyses are crucial for applications where the polymer's interaction with aqueous media is critical.

The following interactive data table summarizes hypothetical research findings from SAXS analysis on a polymeric derivative of this compound, illustrating the type of data that can be obtained.

| Sample ID | Polymer Composition | Solvent | Scattering Parameter | Value | Interpretation |

| PTMHA-1 | Poly(3,5,5-trimethylhexyl acrylate) | Toluene | Radius of Gyration (Rg) | 15.2 nm | Average size of the polymer coil in a good solvent. |

| PTMHA-2 | Poly(3,5,5-trimethylhexyl acrylate) | Cyclohexane | Correlation Length (ξ) | 8.5 nm | Indicates a more collapsed chain conformation in a theta solvent. |

| Copol-1 | P(Styrene-co-3,5,5-trimethylhexyl acrylate) | THF | Domain Spacing (d) | 35.0 nm | Characteristic length scale of microphase separation. |

| Copol-2 | P(MAA-co-3,5,5-trimethylhexyl acrylate) | Water, pH 7 | Peak Position (q_max) | 0.05 Å⁻¹ | Presence of ionic clusters due to neutralization of methacrylic acid. |

This table presents illustrative data for educational purposes and is not derived from a single published study.

In GISAXS experiments on thin films of such polymers, researchers can probe the morphology of the film surface and the buried interface between the polymer and the substrate. scispace.commdpi.com This is particularly relevant for applications in coatings and microelectronics. The technique can reveal whether the bulky 3,5,5-trimethylhexyl side groups influence the self-assembly of the polymer chains into ordered structures, such as lamellae or cylinders, at the surface. tandfonline.com

By combining these advanced X-ray scattering methodologies, a comprehensive understanding of the multi-scale structure of polymeric derivatives of this compound can be achieved, linking the molecular design of the monomer to the material's performance.

Computational and Theoretical Investigations of 3,5,5 Trimethylhexan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry. For a molecule like 3,5,5-trimethylhexan-2-amine, these calculations would reveal details about its stability, reactivity, and spectroscopic characteristics.

Electronic Structure: The electronic structure of this compound would be investigated using methods like Density Functional Theory (DFT). DFT calculations, often employing functionals such as B3LYP, are used to determine the molecule's ground-state energy, the spatial distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). These properties are crucial for predicting the molecule's reactivity; for instance, the HOMO-LUMO energy gap is an indicator of chemical stability. The presence of the nitrogen atom in the amine group introduces a lone pair of electrons, creating a region of high electron density that typically defines the HOMO and serves as the primary site for electrophilic attack.

Conformational Analysis: Due to the presence of multiple single bonds and chiral centers (at C2 and C3), this compound can exist in numerous conformations. A computational conformational analysis would be performed to identify the most stable three-dimensional arrangements (conformers). This process involves systematically rotating the molecule around its flexible bonds and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are the stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The steric hindrance caused by the bulky tert-butyl group at C5 and the methyl groups at C3 and C5 significantly influences the conformational landscape, favoring staggered arrangements that minimize steric strain.

Hypothetical Calculated Properties for this compound The following table illustrates the types of electronic properties that would be calculated for the most stable conformer of this compound using a DFT method (e.g., B3LYP/6-31G*).

| Property | Hypothetical Value | Significance |

| Ground State Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | ~1.2 - 1.5 Debye | Measures the molecule's overall polarity, arising from the electronegative nitrogen atom. |

Molecular Dynamics Simulations of Amine Interactions

While specific molecular dynamics (MD) simulations for this compound are not documented, this technique is essential for understanding how molecules behave in a condensed phase (e.g., as a pure liquid or in solution). MD simulations model the movements of atoms and molecules over time based on a force field.

A force field for an aliphatic amine would include parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). arxiv.org For this compound, the simulation would track the interactions between multiple amine molecules. Key insights from such a simulation would include:

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor. MD simulations would quantify the extent and lifetime of intermolecular hydrogen bonds, which strongly influence physical properties like boiling point and viscosity.

Solvation Effects: By simulating the amine in a solvent like water, one could study its hydration shell, calculate the free energy of solvation, and understand its solubility.

Bulk Properties: Simulations of the pure liquid could be used to predict macroscopic properties such as density, heat of vaporization, and diffusion coefficients. arxiv.org The branched structure of this compound would likely lead to a lower density and different packing efficiency compared to its linear isomer, nonan-2-amine. Studies on branched structures in other molecular systems have shown they can lead to the formation of specific network topologies, for instance in epoxy systems cured with amines. acs.org

Structure-Activity/Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemicals based on their molecular structure.

For a series of aliphatic amines, a QSAR model could be developed to predict a property like toxicity or receptor binding affinity. nih.govqucosa.de The model would be a mathematical equation correlating the activity with calculated molecular descriptors. For this compound, relevant descriptors would include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP). The branched alkyl chain would contribute significantly to its lipophilicity. Studies on other aliphatic amines have shown a strong correlation between toxicity and logP. nih.govajol.info

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

Electronic Descriptors: Such as the partial charge on the nitrogen atom or the dipole moment, which describe the molecule's ability to engage in polar interactions.

A general QSAR model for the toxicity of aliphatic amines often takes the form: log(Activity) = a * logP + b * (Electronic Descriptor) + c Where 'a', 'b', and 'c' are constants derived from fitting the equation to a training set of molecules with known activities. acs.org

Illustrative Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Specific Descriptor | Relevance for this compound |

|---|---|---|

| Hydrophobicity | logP | High value expected due to the C9 alkyl chain; influences membrane permeability. |

| Topological | Molecular Volume/Surface Area | Quantifies the molecule's size and steric profile, affecting interactions with binding sites. |

| Electronic | Partial Charge on Nitrogen | Indicates the basicity and propensity for hydrogen bonding and electrostatic interactions. |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict products, and determine reaction rates by calculating the energies of reactants, products, and transition states.

For this compound, one could model its reactivity in various common organic reactions:

Nucleophilic Substitution: As a primary amine, it can act as a nucleophile. One could model its reaction with an alkyl halide (e.g., methyl iodide) to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. Calculations would determine the activation energy for the reaction, providing insight into the reaction rate. The steric hindrance from the methyl groups on the hexane (B92381) chain would be a key factor influencing the reaction's feasibility. smolecule.com

Elimination Reactions: While less common for amines themselves, related structures like 3-chloro-2,3,5-trimethylhexane are studied for their elimination reaction pathways (E1/E2). openstax.org

Atmospheric Oxidation: The reaction of the amine with hydroxyl radicals (•OH) in the atmosphere could be modeled to predict its environmental fate. ucr.edu

The process involves mapping the potential energy surface of the reaction. The highest point on the lowest-energy path between reactants and products is the transition state. The structure of the transition state can be optimized, and its energy determines the activation energy (Ea) of the reaction. Theoretical studies on related haloalkanes suggest that the steric effects from trimethyl branching can favor certain pathways, such as SN1 over SN2, due to the stability of the resulting carbocation.

Environmental and Biological Transformation Studies of Branched Amines Excluding Mammalian/clinical Data

Microbial Degradation Pathways for Branched Hydrocarbons and Amines

Microorganisms play a pivotal role in the breakdown of organic nitrogen compounds, including amines. alimetrics.com Bacteria, in particular, have evolved diverse metabolic pathways to utilize amines as a source of carbon, nitrogen, and energy. nih.gov The degradation of branched-chain structures, however, can present unique challenges compared to their linear counterparts.

The microbial breakdown of amines can proceed through several established mechanisms, such as deamination, hydroxylation, and dioxygenation, often leading to the release of ammonia (B1221849). nih.gov For aromatic amines, degradation often commences with dioxygenase-catalyzed ring cleavage or initial hydroxylation before the ring is opened. nih.gov In the case of aliphatic amines, degradation can be initiated by methylotrophic bacteria that metabolize one-carbon compounds, including methylated amines that arise from the decomposition of organic matter. nih.gov

The degradation of the branched hydrocarbon skeleton, a key feature of 3,5,5-trimethylhexan-2-amine, has also been studied. Some anaerobic bacteria can activate and metabolize hydrocarbons by adding them to fumarate, creating a hydrocarbon-succinate adduct that can enter metabolic pathways. frontiersin.org Studies on the degradation of branched nonylphenol isomers have shown that bacteria can metabolize highly branched alkyl chains, sometimes faster than linear chains, producing metabolites such as branched C9 alcohols (e.g., 2,3,5-trimethylhexan-2-ol). researchgate.net

The metabolism of branched-chain amino acids (BCAAs) in bacteria provides a relevant model for the initial steps of branched amine degradation. frontiersin.org This process is often initiated by branched-chain aminotransferases (BCATs), which convert the amino acids into their corresponding branched-chain α-keto acids. annualreviews.orgresearchgate.net These keto acids can then be further metabolized to produce various compounds, including branched-chain fatty acids. frontiersin.orgcabidigitallibrary.org

| Mechanism | Description | Relevant Compound Class | Key Enzymes/Processes | Reference |

|---|---|---|---|---|

| Deamination | Removal of an amine group, often releasing ammonia. | Aromatic and Aliphatic Amines | Deaminases | nih.gov |

| Dioxygenation | Incorporation of both atoms of molecular oxygen into the substrate. | Aromatic Amines | Dioxygenases | nih.gov |

| Fumarate Addition | Anaerobic activation of hydrocarbons by addition to fumarate. | Branched and Linear Hydrocarbons | Alkylsuccinate Synthases | frontiersin.org |

| Transamination | Transfer of an amino group to a keto-acid, converting the original amine to a ketone/aldehyde. | Branched-Chain Amino Acids (BCAA) | Branched-Chain Aminotransferases (BCATs) | annualreviews.orgresearchgate.net |

| Glutamylation | Initial activation of aromatic amines by glutamylation, catalyzed by synthetase enzymes. | Aromatic Amines (e.g., Aniline) | γ-glutamylanilide synthetase | elifesciences.org |

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to microbial action, branched amines can undergo abiotic degradation through chemical processes in the environment. These mechanisms include hydrolysis, photolysis (photochemical degradation), and oxidation. For many amines, however, abiotic degradation pathways are considered less significant than biodegradation. acs.org

Hydrolysis, the reaction with water, is a potential degradation pathway for some amine derivatives, but most simple amines are resistant to hydrolysis in aqueous solutions. acs.orgmasterorganicchemistry.com Certain functionalized amines, such as amino functional alkoxysilanes, can hydrolyze, with the rate being highly dependent on pH. europa.eu For example, predicted hydrolysis half-lives for bis(trimethoxysilylpropyl)amine (B1216377) are 6.9 hours at a neutral pH of 7, but significantly faster at acidic (0.3 hours at pH 4) or basic (0.1 hours at pH 9) conditions. europa.eu

Photochemical degradation by sunlight is another possible pathway, though its importance varies. acs.org The degradation of amines can also be influenced by their interaction with soil and sediment. Aromatic amines, for instance, can be removed from solution through irreversible processes like covalent binding to soil organic matter. epa.gov The persistence of amines in the environment can be low, though this depends on the specific structure and environmental conditions. canada.ca Degradation in aquatic systems can sometimes lead to the formation of more persistent or toxic byproducts, such as nitrosamines, through reactions with other environmental chemicals. researchgate.netieaghg.org

| Mechanism | Description | Influencing Factors | Relevance to Branched Amines | Reference |

|---|---|---|---|---|

| Hydrolysis | Reaction with water leading to bond cleavage. | pH, temperature, chemical structure. | Generally slow for simple amines, but can be significant for derivatives like alkoxysilanes. acs.orgeuropa.eu | masterorganicchemistry.comeuropa.eu |

| Photodegradation | Breakdown caused by exposure to sunlight. | Light intensity, presence of photosensitizers. | Considered a less important removal pathway compared to biodegradation for many amines. acs.org | acs.org |

| Oxidation | Reaction with dissolved oxygen or other oxidizing agents. | Presence of oxidants (e.g., nitrite), catalysts. | Can lead to the formation of transformation products like nitrosamines and nitramines. researchgate.netieaghg.org | acs.orgresearchgate.net |

| Sorption/Binding | Physical or chemical binding to soil and sediment particles. | Soil organic matter content, clay content, pH. | Can reduce mobility and bioavailability; covalent binding can be an irreversible removal process. epa.gov | epa.gov |

Enzymatic Interactions and Biocatalytic Potential (without implying clinical use)

Enzymes are highly specific biocatalysts that mediate the transformation of a vast array of molecules, including branched amines. The study of these interactions provides insight into metabolic pathways and unlocks potential for biocatalytic applications.

Transaminases (or aminotransferases) are a key class of enzymes involved in amine metabolism. mdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine to a keto acid. frontiersin.org Branched-chain amino acid transferases (BCATs) are a specific type of transaminase that reversibly converts BCAAs and their corresponding α-keto acids. researchgate.netnih.gov This enzymatic reaction is a fundamental step in the synthesis and degradation pathways of branched-chain compounds in microorganisms, plants, and animals. researchgate.netfrontiersin.org

The biocatalytic potential of enzymes that act on amines is an active area of research. Engineered enzymes are being developed for the synthesis of valuable chemical compounds. For example, engineered imine reductases have been used for the highly selective synthesis of chiral β-branched amines from racemic ketones through a process called dynamic kinetic resolution. thieme-connect.comresearchgate.net Similarly, reductive aminases from bacteria can be used in one-pot systems to produce a variety of secondary and tertiary allylic amines from renewable starting materials like cinnamic acids. nih.govresearchgate.net These enzymatic methods offer sustainable and environmentally friendly alternatives to traditional chemical synthesis. thieme-connect.comnih.gov

Other enzymes, such as proteinase K, can also interact with complex branched molecules. Studies have shown that this endopeptidase can cleave branched peptides, inducing a change in their self-assembled structure from micelles to nanofibers. beilstein-journals.org

| Enzyme Class | Specific Example | Reaction Catalyzed | Substrate/Product Relevance | Reference |

|---|---|---|---|---|

| Aminotransferase (Transaminase) | Branched-Chain Aminotransferase (BCAT) | Reversible transfer of an amino group between a branched-chain amino acid and an α-keto acid. | Central to the metabolism of natural branched-chain compounds. researchgate.netnih.gov | researchgate.netfrontiersin.orgnih.gov |

| Reductase | Engineered Imine Reductase (e.g., PocIRED M6) | Asymmetric reductive amination of ketones to produce chiral amines. | Enables the synthesis of chiral β-branched amines with high selectivity. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |

| Reductive Aminase (RedAm) | Bacterial Reductive Aminase (pIR23) | Reductive N-allylation of primary and secondary amines using α,β-unsaturated aldehydes. | Sustainable synthesis of complex secondary and tertiary allylic amines. nih.govresearchgate.net | nih.govresearchgate.net |

| Protease | Proteinase K | Proteolytic cleavage of peptide bonds. | Demonstrated to cleave branches off synthetic branched peptides, inducing morphological transitions. beilstein-journals.org | beilstein-journals.org |

| Synthetase | γ-glutamylanilide synthetase | Glutamylation of aromatic amines. | Initial activation step in the biodegradation pathway of various amine compounds. elifesciences.org | elifesciences.org |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Stereoselective Access

The utility of 3,5,5-trimethylhexan-2-amine in advanced applications is intrinsically linked to the ability to produce it in an enantiomerically pure form. The presence of a stereocenter at the C-2 position means that controlling its three-dimensional arrangement is critical for its function as a chiral ligand or building block. acs.org Future research will undoubtedly focus on developing efficient and highly stereoselective synthetic routes.

Current methodologies for producing sterically hindered chiral amines often face challenges. nih.gov Promising future pathways for this compound include:

Asymmetric Reductive Amination: This is a primary route for synthesizing chiral amines. researchgate.net Research is expected to concentrate on the catalytic asymmetric reductive amination of the corresponding ketone, 3,5,5-trimethylhexan-2-one. This involves two main approaches:

Biocatalysis: The use of engineered ω-transaminases has shown remarkable success in the synthesis of bulky chiral amines for pharmaceutical applications. mdpi.com These enzymes can exhibit exceptionally high enantioselectivity (>99% ee) and operate under environmentally benign conditions. nih.govrsc.org Future work would involve screening or engineering a transaminase specific for the bulky substrate, 3,5,5-trimethylhexan-2-one. mdpi.com

Chemocatalysis: Development of transition metal catalysts (e.g., based on Iridium, Rhodium, Ruthenium, or Palladium) paired with chiral phosphine (B1218219) ligands is another key direction. nih.govresearchgate.net These systems can achieve high yields and enantioselectivities for the hydrogenation of challenging imines derived from hindered ketones. nih.gov

Nitrene Transfer Reactions: Iron-catalyzed nitrene transfer into C-H bonds represents a novel method for creating amines directly from hydrocarbon feedstocks, offering a potentially more direct and atom-economical synthetic route. google.com

Table 1: Potential Catalytic Systems for Stereoselective Synthesis of this compound This table presents hypothetical data based on analogous systems reported in the literature.

| Catalytic Method | Catalyst/Enzyme | Typical Substrate Class | Potential Enantioselectivity (% ee) | Reference Principle |

|---|---|---|---|---|

| Biocatalytic Transamination | Engineered ω-Transaminase (e.g., from Arthrobacter sp.) | Bulky-bulky ketones | >99% | mdpi.comresearchgate.net |

| Asymmetric Hydrogenation | Pd(OAc)₂ / Chiral Phosphine Ligand | Sterically hindered N-tosylimines | 96 - 99.9% | nih.gov |

| Asymmetric Reductive Amination | Ru-Catalyst / Chiral Ligand | Sterically hindered ketones | 93 - >99% | researchgate.net |

| Asymmetric Hydroamination | [Ir(coe)₂Cl]₂ / Chiral Bisphosphine Ligand | Internal alkenes | High (ligand dependent) | nih.gov |

Development of Advanced Catalytic Systems Utilizing this compound

The structural characteristics of this compound make it a promising candidate for use as a component within a catalyst system. Its steric bulk can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of a reaction.

Future research in this area will likely explore its role as:

A Chiral Ligand for Transition Metals: When complexed with metals such as rhodium, iridium, or palladium, it could form catalysts for a range of asymmetric transformations. nih.govchinesechemsoc.org These include asymmetric hydrogenation, C-C bond-forming reactions, and hydroaminations. The bulky 3,5,5-trimethylhexyl group would be crucial in creating the steric environment necessary for high enantioselectivity. nih.gov

An Organocatalyst: Chiral secondary amines are fundamental to organocatalysis, particularly in activating carbonyl compounds through the formation of enamine or iminium ion intermediates. rsc.org The significant steric hindrance of this compound could be advantageous in reactions requiring high levels of facial discrimination, potentially leading to novel catalytic cycles and reaction pathways. chinesechemsoc.org

Integration into Sustainable Chemical Processes

The push towards "green chemistry" necessitates the development of processes that are more efficient, less wasteful, and utilize renewable resources. rsc.org this compound could be integrated into several sustainable processes:

Building Block for Bio-based Polymers: As the chemical industry seeks alternatives to petrochemical feedstocks, there is growing interest in bio-based monomers. google.com Long-chain branched amines can be used as curing agents or monomers for polymers like polyamides and polyurethanes. google.com If synthetic routes to this compound from renewable resources are developed, it could serve as a key component in creating more sustainable and potentially biodegradable materials. Research into polyurethanes derived from branched diamines has already indicated potential for creating biodegradable shape-memory composites.

Enabling Catalytic Efficiency: The development of highly active and selective catalysts using this amine as a ligand (as described in 10.2) aligns with green chemistry principles. Efficient catalysts reduce energy consumption, minimize byproduct formation, and allow for lower catalyst loadings, all of which contribute to more sustainable chemical manufacturing. mdpi.com

Design of Functional Materials with Tunable Properties

The incorporation of specific molecular architectures into polymers is a key strategy for creating functional materials with tailored properties. The branched and bulky nature of this compound makes it an intriguing building block for advanced polymers.

Epoxy Resin Hardeners: Amines are widely used as curing agents (hardeners) for epoxy resins. sinocurechem.comnih.gov The structure of the amine directly influences the properties of the final cross-linked thermoset. A long-chain, branched amine like this compound, when used as a hardener, could impart a unique combination of properties, such as increased toughness, flexibility, and impact resistance, compared to shorter, linear, or aromatic amines. google.comsinocurechem.com Its secondary amine functionality would also affect the reaction kinetics and the final network structure. upc.edu

Monomer for High-Performance Polymers: It could be used as a monomer in the synthesis of polyamides, polyimides, or other high-performance polymers. researchgate.netidu.ac.id The bulky side chain would disrupt polymer chain packing, potentially lowering the glass transition temperature (Tg) while increasing free volume, which could be useful for applications like gas separation membranes.

Functional Additives: Hindered amines are well-known for their role as light stabilizers (HALS) in polymers, preventing degradation from UV radiation. researchgate.net Research could explore whether functionalizing polymers with this compound imparts similar photoprotective qualities.

Investigation of Isomeric Effects on Chemical and Material Performance

Isomerism is a critical concept where compounds with the same molecular formula exhibit different properties due to different atomic arrangements. solubilityofthings.com For this compound, investigating its isomeric effects is a rich area for future research.

Positional Isomerism: Comparing the properties of this compound with its isomer, 3,5,5-trimethylhexan-1-amine (B1266292), is a key research direction. smolecule.com The position of the amine group (secondary vs. primary) will drastically alter its reactivity, hydrogen bonding capability, and steric profile. quora.comsavemyexams.com In epoxy curing, for example, a primary amine has two reactive hydrogens, while a secondary amine has only one, leading to different cross-link densities and material properties. upc.edu

Stereoisomerism: The existence of (R) and (S) enantiomers at the C-2 position is fundamental. In catalysis, using the (R)-isomer versus the (S)-isomer as a chiral ligand will lead to the formation of opposite enantiomers of the product. In materials science, incorporating a single enantiomer into a polymer backbone can lead to the formation of chiral materials with unique optical or self-assembly properties.

Branched-Chain Isomerism: Studies on liquid crystal elastomers have shown that using a branched-chain amine extender (like an isobutyl group) versus a linear one (n-butyl) leads to materials with higher glass transition temperatures and different mechanical properties due to tighter molecular packing and reduced free volume. mdpi.comresearchgate.net This principle strongly suggests that the highly branched structure of this compound will impart significantly different properties to materials compared to a linear C9 amine like nonan-1-amine.

Table 2: Hypothesized Isomeric Effects on Polymer Properties This table outlines expected property differences based on established chemical principles.

| Amine Isomer Used in Polymer | Expected Impact on Property | Underlying Principle | Reference Principle |

|---|---|---|---|

| This compound (Branched, Secondary) | Lower cross-link density (vs. primary), restricted chain motion, potentially higher Tg than linear analogues. | Fewer reactive sites per molecule; bulky side group hinders backbone mobility and affects packing. | upc.edumdpi.comresearchgate.net |

| 3,5,5-Trimethylhexan-1-amine (Branched, Primary) | Higher cross-link density (vs. secondary), restricted chain motion, potentially higher Tg. | More reactive sites per molecule; bulky side group hinders backbone mobility. | upc.edumdpi.comresearchgate.net |

| Nonan-1-amine (Linear, Primary) | Higher chain mobility, potentially lower Tg compared to branched isomers. | Flexible linear chain allows for greater conformational freedom in the polymer network. | mdpi.comresearchgate.net |

| (R)- or (S)-3,5,5-Trimethylhexan-2-amine (Enantiopure) | Potential for chiral material properties (e.g., chiroptical activity, helical structures). | Regular incorporation of a single stereoisomer can induce macroscopic chirality in the polymer. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.